Methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate
Description
Methyl (R,Z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate is a structurally complex acrylate derivative featuring:
- A tert-butoxycarbonyl (Boc) -protected amino group at position 2, which enhances stability during synthetic processes .
- A methyl acrylate moiety at position 3, facilitating reactivity in coupling reactions.
This compound is likely an intermediate in pharmaceutical synthesis, particularly for anticancer agents, given the prevalence of similar acrylates in tumor inhibitor development . Its Boc group enables selective deprotection, critical for stepwise synthesis of peptidomimetics or kinase inhibitors.
Properties
Molecular Formula |
C30H29Cl2NO7 |
|---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
methyl (Z)-3-[(2R)-2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate |
InChI |
InChI=1S/C30H29Cl2NO7/c1-30(2,3)40-29(35)33-24(28(34)36-4)14-18-6-12-25-26(15-18)38-17-27(39-25)20-7-9-21(10-8-20)37-16-19-5-11-22(31)23(32)13-19/h5-15,27H,16-17H2,1-4H3,(H,33,35)/b24-14-/t27-/m0/s1 |
InChI Key |
KSKRPHSHPQTWJK-CJIXEESDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C1=CC2=C(C=C1)O[C@@H](CO2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CC2=C(C=C1)OC(CO2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, interactions with various receptors, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNO. It features a tert-butoxycarbonyl group and a dihydrobenzo[dioxin] moiety that may contribute to its biological profile.
Biological Activity Overview
Research indicates that compounds similar to methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate exhibit various biological activities, particularly in antimicrobial and anticancer domains.
Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of similar compounds. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from guanidine derivatives have shown potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 µg/mL . While specific data for methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate is limited, its structural analogs suggest potential antibacterial properties.
Anticancer Activity
Recent findings indicate that related compounds can inhibit the growth of cancer cells. For example:
- Inhibition of Tumor Growth : New classes of Hsp90 inhibitors have demonstrated increased antiproliferative activity in breast cancer cell lines, including MDA-MB-231 . This suggests that methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate may also possess similar anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interactions : The compound may interact with various receptors such as adrenergic receptors and cannabinoid receptors, influencing cellular signaling pathways involved in inflammation and immune responses .
- Enzyme Inhibition : Its structure suggests potential inhibition of metabolic enzymes and proteases involved in cellular proliferation and survival .
Case Studies
While specific case studies on methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate are scarce, the following examples illustrate the biological relevance of structurally related compounds:
- Study on Guanidine Derivatives : A study demonstrated that certain guanidine derivatives exhibited significant antibacterial activity against resistant strains of bacteria . This positions methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate as a candidate for further exploration in this domain.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Synthetic Efficiency: The target compound’s Boc group likely improves synthetic control compared to dimethylamino analogs, which require harsh conditions and generate toxic by-products . Yields for dihydrodioxin-containing acrylates (e.g., Compound B, 39%) suggest the target compound’s synthesis may require optimization for scalability .
Amide derivatives of dihydrodioxin acrylates (e.g., D1–D17 in ) show moderate yields (30–32%) and diverse pharmacological activities, implying the target compound’s utility in similar derivatization.
Stability and Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
